![molecular formula C15H15BrN4O2 B5731424 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5731424.png)
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide involves reactions under specific conditions to achieve desired molecular configurations. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol produced a closely related compound, characterized by NMR spectroscopy and single-crystal X-ray structure study, revealing a nonplanar molecule with intermolecular hydrogen bonding forming a seven-membered ring system (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated through various spectroscopic methods and crystallography. X-ray diffraction analyses have shown nonplanar configurations and keto-amine forms, with significant intermolecular hydrogen bonding (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
These compounds often undergo reactions with metal halides to form complexes characterized by elemental analysis, molar conductance, magnetic measurements, and infrared and electronic spectral studies. Such reactions highlight the compounds' chemical reactivity and potential for forming complexes with biological activity (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and molecular weight, are crucial for understanding the compound's behavior in different environments. Although specific data for N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is not provided, related compounds exhibit distinct physical characteristics based on their molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemicals, and stability under various conditions, define the compound's applications and safety. The compound's interaction with Co(II), Ni(II), and Cu(II) halides, forming complexes with specific characteristics, demonstrates its chemical versatility and potential utility in further research and applications (Asegbeloyin et al., 2014).
properties
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-10-13(15(22)20-18-10)8-14(21)19-17-9-12(16)7-11-5-3-2-4-6-11/h2-7,9,13H,8H2,1H3,(H,19,21)(H,20,22)/b12-7-,17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVMBDLAXSTWTQ-LVGALYMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC(=CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.